2-(2-Aminophenylthio)-3-fluorobenzonitrile
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Overview
Description
2-(2-Aminophenylthio)-3-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an amino group, a thiophenyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenylthio)-3-fluorobenzonitrile typically involves the reaction of 2-aminothiophenol with 3-fluorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenylthio)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Aminophenylthio)-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenylthio)-3-fluorobenzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the aminophenylthio moiety but lacks the fluorine and nitrile groups.
2-Thiopyrimidine: Contains a thiophenyl group but differs in the core structure and functional groups.
Uniqueness
2-(2-Aminophenylthio)-3-fluorobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorine atom and nitrile group makes it particularly interesting for medicinal chemistry applications.
Properties
Molecular Formula |
C13H9FN2S |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-(2-aminophenyl)sulfanyl-3-fluorobenzonitrile |
InChI |
InChI=1S/C13H9FN2S/c14-10-5-3-4-9(8-15)13(10)17-12-7-2-1-6-11(12)16/h1-7H,16H2 |
InChI Key |
NEYLWBMVCAJZKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(C=CC=C2F)C#N |
Origin of Product |
United States |
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